rac Mepindolol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

269.39 g/mol |

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D |

InChI Key |

NXWGWUVGUSFQJC-SVMCCORHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to rac Mepindolol-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac Mepindolol-d7, a deuterium-labeled isotopologue of the non-selective β-adrenoceptor antagonist, Mepindolol. Mepindolol is primarily utilized in ophthalmology for the management of glaucoma. This document details the chemical and physical properties of this compound, its mechanism of action in reducing intraocular pressure, and its relationship to its non-deuterated counterpart and the parent compound, Pindolol. Furthermore, this guide outlines detailed experimental protocols for its analysis and for studying its interaction with β-adrenergic receptors. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clear and concise visual representation of key processes for researchers in drug development and ophthalmic science.

Introduction

This compound is the racemic, deuterium-labeled form of Mepindolol, a non-selective beta-blocker.[1] The incorporation of seven deuterium atoms into the isopropylamino side chain offers a valuable tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[2] Mepindolol itself is a 2-methyl derivative of Pindolol and is employed topically in the treatment of glaucoma due to its efficacy in lowering intraocular pressure (IOP).[1][3] Understanding the technical details of this compound is crucial for its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Chemical Name | 1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol | [4] |

| Synonyms | This compound, (±)-Mepindolol-d7 | |

| CAS Number | 1794970-97-0 | |

| Unlabeled CAS | 23694-81-7 | |

| Molecular Formula | C₁₅H₁₅D₇N₂O₂ | |

| Molecular Weight | 269.39 g/mol | |

| Accurate Mass | 269.212 | |

| Appearance | Off-White to Pale Green Solid | |

| Solubility | Slightly soluble in Chloroform (heated, sonicated) and Methanol | |

| Storage | Refrigerator |

Mechanism of Action in Glaucoma

Mepindolol reduces intraocular pressure by acting as a non-selective antagonist at β₁ and β₂-adrenergic receptors located in the ciliary body of the eye. The primary mechanism involves the reduction of aqueous humor production.

Signaling Pathway

The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors on the ciliary epithelium activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, promoting aqueous humor secretion. Mepindolol competitively blocks these receptors, thereby inhibiting the activation of adenylyl cyclase and reducing cAMP production, which results in decreased aqueous humor formation and a lowering of intraocular pressure.

Experimental Protocols

Synthesis of this compound

Quantification by UPLC-MS/MS

The following is a representative protocol for the quantification of Mepindolol in biological matrices, which can be adapted for this compound.

Objective: To quantify the concentration of Mepindolol in human plasma.

Materials:

-

UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

-

Human plasma samples

-

This compound (as internal standard)

-

Acetonitrile, Formic Acid, Methanol (LC-MS grade)

-

Protein precipitation plates or tubes

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

UPLC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

-

-

MS/MS Conditions (MRM Mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Mepindolol: Monitor precursor ion > product ion (specific m/z values to be optimized)

-

This compound (IS): Monitor precursor ion > product ion (specific m/z values to be optimized)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Mepindolol in the unknown samples by interpolation from the calibration curve.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Mepindolol for β-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of Mepindolol for β-adrenergic receptors in a membrane preparation from a cell line expressing these receptors.

Materials:

-

Cell membrane preparation containing β-adrenergic receptors

-

Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol)

-

Unlabeled Mepindolol

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and vials

Procedure:

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective antagonist like propranolol (for non-specific binding).

-

50 µL of varying concentrations of unlabeled Mepindolol.

-

50 µL of a fixed concentration of the radioligand.

-

50 µL of the membrane preparation.

-

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Mepindolol concentration.

-

Determine the IC₅₀ value (the concentration of Mepindolol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Comparative Clinical Information

Clinical studies have compared Mepindolol with its parent compound, Pindolol. One study in normal subjects found that Mepindolol was more effective at lower doses in reducing resting and exercise heart rates. This suggests that Mepindolol may have a greater effect on chronotropic (heart rate) than on inotropic (contractility) receptors. In the context of glaucoma, both Pindolol and other beta-blockers like Timolol have been shown to be effective in reducing IOP.

Conclusion

This compound serves as an essential tool for the bioanalytical quantification of Mepindolol, facilitating crucial pharmacokinetic and metabolic research. Mepindolol's mechanism as a non-selective β-adrenergic antagonist provides an effective means of reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production. The experimental protocols and diagrams presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of ophthalmic therapeutics. Further research into the specific properties and clinical applications of Mepindolol will continue to refine its role in the management of glaucoma.

References

An In-depth Technical Guide on the Core Chemical Properties of rac Mepindolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of racemic Mepindolol-d7, a deuterated analog of the non-selective β-adrenoceptor antagonist, Mepindolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical characteristics, synthesis, analytical methodologies, and mechanism of action.

Physicochemical Properties

The fundamental chemical and physical properties of rac Mepindolol-d7 and its non-deuterated counterpart, rac Mepindolol, are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

Table 1: Chemical and Physical Properties of this compound and rac Mepindolol

| Property | This compound | rac Mepindolol |

| IUPAC Name | 1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol | 1-[(1-Methylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol[1] |

| Synonyms | (±)-Mepindolol-d7, 1-(Isopropyl-d7-amino)-3-((2-methyl-1H-indol-4-yl)oxy)propan-2-ol | (±)-Mepindolol, Corindolan, Betagon |

| CAS Number | 1330264-92-3 (example, may vary) | 23694-81-7[1] |

| Molecular Formula | C₁₅H₁₅D₇N₂O₂ | C₁₅H₂₂N₂O₂[1] |

| Molecular Weight | 269.40 g/mol | 262.35 g/mol [1] |

| Appearance | Off-White Solid | Off-White Solid |

| Melting Point | 95-97 °C (for non-deuterated) | 95-97 °C |

| Boiling Point | 469.9 °C (Predicted) | 469.9 °C (Predicted) |

| Density | 1.131 g/cm³ (Predicted) | 1.131 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform and Methanol | Slightly soluble in Chloroform and Methanol |

| pKa | 9.4 (Predicted) | 9.4 (Predicted) |

Synthesis and Characterization

The synthesis of this compound involves the introduction of deuterium atoms into the isopropyl group of the Mepindolol molecule. Below is a plausible synthetic route based on established methods for the synthesis of related beta-blockers.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxy-2-methylindole and deuterated epichlorohydrin followed by reaction with isopropyl-d7-amine.

Materials:

-

4-hydroxy-2-methylindole

-

Epichlorohydrin

-

Isopropyl-d7-amine

-

Sodium hydroxide (NaOH)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Step 1: Synthesis of 1-(2-methyl-1H-indol-4-yloxy)-2,3-epoxypropane.

-

Dissolve 4-hydroxy-2-methylindole in a suitable solvent such as a mixture of water and a water-miscible organic solvent.

-

Add a stoichiometric equivalent of sodium hydroxide to form the corresponding phenoxide.

-

To this solution, add epichlorohydrin dropwise at room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude epoxide.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude 1-(2-methyl-1H-indol-4-yloxy)-2,3-epoxypropane in a suitable solvent such as toluene.

-

Add an excess of isopropyl-d7-amine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Objective: To confirm the structure of this compound and the incorporation of deuterium.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experimental Parameters:

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Expected Observations: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the isopropyl protons, confirming successful deuteration. The remaining proton signals of the indole ring, the methyl group, and the propanol backbone should be present at their characteristic chemical shifts. The ¹³C NMR spectrum will show the characteristic carbon signals of the Mepindolol skeleton.

Objective: To determine the molecular weight of this compound and confirm the level of deuterium incorporation.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

Experimental Parameters (for LC-MS/MS):

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan MS and product ion scan (MS/MS).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Energy: Optimized for fragmentation of the parent ion.

-

Expected Observations: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (269.40). The isotopic distribution of the molecular ion peak will indicate the extent of deuterium incorporation. MS/MS fragmentation will show characteristic product ions, with a mass shift of +7 for fragments containing the deuterated isopropyl group.

Mechanism of Action and Signaling Pathway

Mepindolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. These receptors are key components of the sympathetic nervous system and are activated by catecholamines like epinephrine and norepinephrine.

-

β₁-Adrenergic Receptors: Primarily located in the heart. Their stimulation increases heart rate, contractility, and conduction velocity.

-

β₂-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues. Their stimulation leads to smooth muscle relaxation (bronchodilation and vasodilation).

By blocking these receptors, Mepindolol reduces the effects of sympathetic stimulation on the cardiovascular system. This leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of intervention for Mepindolol.

References

An In-depth Technical Guide to rac Mepindolol-d7

This technical guide provides a comprehensive overview of racemic Mepindolol-d7, a deuterated isotopologue of the non-selective beta-blocker, Mepindolol. Designed for researchers, scientists, and drug development professionals, this document details the compound's structure, physicochemical properties, and its application as an internal standard in quantitative analysis. The guide includes detailed experimental protocols and visual diagrams of its mechanism of action and analytical workflows.

Core Compound Structure and Properties

rac Mepindolol-d7 is a stable, isotopically labeled form of Mepindolol where seven hydrogen atoms on the N-isopropyl group have been replaced with deuterium.[1][2] This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte in mass spectrometry, making it an ideal internal standard for pharmacokinetic and bioanalytical studies.[3][4] The racemic "rac" designation indicates that it is a mixture of both (R) and (S) enantiomers.

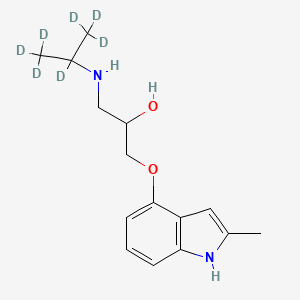

The chemical structure of this compound is shown below:

Chemical Structure: (Image of the chemical structure of this compound, clearly showing the indole ring, the propanolamine linker, and the deuterium labeling on the terminal isopropyl group)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | [1] |

| CAS Number | 1794970-97-0 | |

| Unlabeled CAS | 23694-81-7 | |

| Molecular Formula | C₁₅H₁₅D₇N₂O₂ | |

| Molecular Weight | 269.39 g/mol | |

| Accurate Mass | 269.212 | |

| Appearance | Off-White to Pale Green Solid | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Table 2: Representative Quantitative Data

The following data are typical for a high-quality deuterated internal standard and are essential for ensuring accuracy in quantitative assays. Lot-specific values are provided on the Certificate of Analysis.

| Parameter | Typical Specification | Rationale | Source(s) |

| Chemical Purity | ≥99% | Ensures that the standard is free from other chemical impurities that could interfere with analysis. | |

| Isotopic Enrichment | ≥98 atom % D | Minimizes the presence of unlabeled analyte in the standard, which could lead to inaccurate quantification. | |

| Deuterium Incorporation | Predominantly d₇ | Confirms the correct number of deuterium atoms have been incorporated, ensuring the expected mass shift. |

Mechanism of Action: Beta-Adrenergic Blockade

Mepindolol is a non-selective β-adrenergic receptor antagonist, meaning it competitively blocks both β₁ and β₂ adrenergic receptors. These receptors are key components of the sympathetic nervous system, activated by catecholamines like epinephrine (adrenaline) and norepinephrine.

-

β₁-Receptor Blockade: Primarily located in the heart, blocking these receptors reduces heart rate, myocardial contractility, and cardiac output. This is the primary mechanism for its antihypertensive effects.

-

β₂-Receptor Blockade: Found in bronchial and vascular smooth muscle, antagonism can lead to bronchoconstriction and vasoconstriction.

Mepindolol also possesses some intrinsic sympathomimetic activity (ISA), meaning it can exert a mild agonist effect while primarily acting as a blocker. This may help minimize certain side effects like severe bradycardia. The signaling pathway is depicted below.

Caption: Beta-Adrenergic Receptor Signaling Pathway and Mepindolol's Antagonism.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound follows the established route for Mepindolol, substituting standard isopropylamine with its deuterated counterpart, isopropylamine-d7.

Objective: To synthesize this compound from 4-hydroxy-2-methylindole and isopropylamine-d7.

Step 1: Epoxidation of 4-hydroxy-2-methylindole

-

Dissolve 4-hydroxy-2-methylindole in a suitable solvent system (e.g., aqueous sodium hydroxide).

-

Add epichlorohydrin to the solution, typically in excess, and stir vigorously at a controlled temperature (e.g., room temperature to 50°C) for several hours to form the intermediate epoxide, 4-(2,3-epoxypropoxy)-2-methylindole.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Amination with Isopropylamine-d7

-

Dissolve the crude epoxide from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add isopropylamine-d7 to the solution. The reaction is typically heated under reflux for several hours.

-

Monitor the consumption of the epoxide by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound using column chromatography on silica gel to yield the final product.

-

Confirm the structure and isotopic incorporation using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantification of Mepindolol in Plasma using LC-MS/MS

This protocol describes a typical bioanalytical method for quantifying Mepindolol in human plasma using this compound as an internal standard (IS).

Objective: To accurately measure the concentration of Mepindolol in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

-

Vortex briefly to mix.

-

Alkalinize the sample by adding 50 µL of 1M potassium carbonate (K₂CO₃) to reach a basic pH.

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for analysis.

2. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at ~95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions

-

Mepindolol (Analyte): Precursor Ion [M+H]⁺ → Product Ion (specific fragment).

-

This compound (IS): Precursor Ion [M+7+H]⁺ → Product Ion (corresponding fragment). (Note: Specific m/z values for precursor and product ions must be determined experimentally by infusing the pure compounds).

4. Quantification

-

Generate a calibration curve by spiking blank plasma with known concentrations of Mepindolol and a fixed concentration of the IS.

-

Process the calibration standards and unknown samples as described above.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Mepindolol in the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the use of this compound.

Caption: Logical Relationship Between Mepindolol and its Deuterated Standard.

Caption: Experimental Workflow for Mepindolol Quantification in Plasma.

References

The Core Mechanism of Action of rac-Mepindolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Mepindolol-d7 is the deuterated form of Mepindolol, a non-selective β-adrenergic receptor antagonist. The inclusion of deuterium, a stable isotope of hydrogen, makes it a valuable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis. The pharmacological activity of rac-Mepindolol-d7 is attributed to the Mepindolol moiety. This guide provides an in-depth exploration of the core mechanism of action of Mepindolol, supported by available data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Non-Selective Beta-Adrenergic Antagonism with Intrinsic Sympathomimetic Activity (ISA)

Mepindolol functions as a competitive antagonist at both β1- and β2-adrenergic receptors.[1][2][3] This non-selective blockade inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors. A distinguishing feature of Mepindolol is its significant intrinsic sympathomimetic activity (ISA), meaning it can exert partial agonist effects at the β-adrenergic receptors it blocks.[1]

β1-Adrenergic Receptor Blockade

Predominantly located in the heart, the blockade of β1-adrenergic receptors by Mepindolol leads to:

-

Negative Chronotropic Effect: A decrease in heart rate.[1]

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction.

These effects collectively reduce cardiac workload and myocardial oxygen demand, which is the basis for its use in conditions like hypertension. Interestingly, studies in healthy volunteers have suggested that Mepindolol may have a more pronounced effect on heart rate (chronotropic effect) than on stroke volume (inotropic effect).

β2-Adrenergic Receptor Blockade

β2-adrenergic receptors are located in various tissues, including the smooth muscle of the bronchi and blood vessels. Antagonism of these receptors by Mepindolol can lead to:

-

Bronchoconstriction: Contraction of the smooth muscle in the airways.

-

Vasoconstriction: Narrowing of peripheral blood vessels.

However, the intrinsic sympathomimetic activity of Mepindolol at β2-receptors can counteract these effects to some extent.

Intrinsic Sympathomimetic Activity (ISA)

Mepindolol's partial agonist activity is a key aspect of its pharmacological profile. This ISA is responsible for a baseline level of receptor stimulation even in the absence of endogenous agonists. The clinical significance of ISA includes a potential reduction in adverse effects commonly associated with pure β-blockers, such as severe bradycardia.

The vasorelaxant effects of Mepindolol are attributed to its ISA at vascular β2-adrenoceptors.

Signaling Pathway of Mepindolol's Action

β-adrenergic receptors are G-protein coupled receptors (GPCRs). The binding of an agonist typically activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Mepindolol, as a competitive antagonist, prevents this cascade. Its intrinsic sympathomimetic activity is thought to arise from a modest stimulation of this pathway.

Quantitative Data

Specific binding affinity data (Ki or pA2 values) for Mepindolol at β1 and β2 receptors were not available in the public literature reviewed for this guide. However, semi-quantitative data on its intrinsic sympathomimetic activity has been reported.

| Parameter | Observation | Reference Tissue/Model |

| Intrinsic Sympathomimetic Activity (Chronotropic) | 24% of the effect of the full agonist Isoprenaline | Isolated Rat Atria |

| Intrinsic Sympathomimetic Activity (Vasorelaxant) | ~50% of the effect of the full agonist Isoprenaline | Vascular Tissue |

For context, below is a table of binding affinities for Pindolol, a structurally similar non-selective β-blocker with ISA. Note: These values are for Pindolol, not Mepindolol.

| Ligand | Receptor | Ki (nM) |

| Pindolol | β1-adrenergic receptor | 1.6 |

| Pindolol | β2-adrenergic receptor | 0.4 |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to a receptor.

Methodology Details:

-

Membrane Preparation: Cell membranes expressing β1- or β2-adrenergic receptors are isolated from tissue homogenates or cultured cells through differential centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGP-12177) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Mepindolol.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of Mepindolol that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Intrinsic Sympathomimetic Activity (ISA) Assay (Isolated Rat Atria)

This assay measures the partial agonist effect of a β-blocker.

Methodology Details:

-

Tissue Preparation: Atria are dissected from rats and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Measurement: The spontaneous beating rate (chronotropic effect) of the atria is recorded.

-

Drug Addition: Cumulative concentrations of Mepindolol are added to the organ bath, and the change in atrial beating rate is measured.

-

Comparison: The maximum response produced by Mepindolol is compared to the maximum response elicited by a full β-adrenergic agonist, such as Isoprenaline.

The Role of Deuteration in rac-Mepindolol-d7

The "d7" in rac-Mepindolol-d7 signifies that seven hydrogen atoms in the Mepindolol molecule have been replaced with deuterium. This isotopic labeling does not alter the fundamental mechanism of action of the drug. Its primary purpose is for use in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The increased mass of the deuterated molecule allows it to be distinguished from the non-deuterated form, making it an ideal internal standard for accurately quantifying the concentration of Mepindolol in biological samples during pharmacokinetic studies.

Conclusion

rac-Mepindolol-d7, through its Mepindolol component, exerts its pharmacological effects via non-selective, competitive antagonism of β1- and β2-adrenergic receptors, with a notable degree of intrinsic sympathomimetic activity. This dual action of blockade and partial agonism defines its clinical profile. The deuteration of the molecule serves as a critical tool for its use in research, particularly in the precise measurement of its absorption, distribution, metabolism, and excretion. Further research to quantify the binding affinities of Mepindolol at β-receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

- 1. The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to rac Mepindolol-d7 as a Non-Selective β-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac Mepindolol-d7 is the deuterated form of Mepindolol, a non-selective β-adrenoceptor antagonist.[1] Like its non-deuterated counterpart, it acts on both β1 and β2 adrenergic receptors, making it a valuable tool in cardiovascular research and drug development.[1] Mepindolol has been investigated for the treatment of conditions such as hypertension and glaucoma. The introduction of deuterium can modify the pharmacokinetic profile of the drug, potentially offering advantages in terms of metabolic stability and half-life. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a competitive antagonist at β1 and β2 adrenergic receptors. These receptors are key components of the sympathetic nervous system, mediating the effects of catecholamines like epinephrine and norepinephrine.

-

β1-Adrenoceptor Blockade: Primarily located in the heart, antagonism of these receptors leads to a decrease in heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and lowered speed of electrical conduction through the atrioventricular node. This results in a decreased cardiac workload and oxygen demand.

-

β2-Adrenoceptor Blockade: These receptors are prevalent in the smooth muscle of the bronchioles and blood vessels. Blockade of β2 receptors can lead to bronchoconstriction and vasoconstriction.

Mepindolol is also noted to possess significant intrinsic sympathomimetic activity (ISA), meaning it can partially activate β-adrenoceptors, particularly β2 receptors, while blocking the effects of more potent endogenous agonists.[2] This partial agonism can mitigate some of the adverse effects associated with non-selective beta-blockade, such as pronounced bradycardia or bronchoconstriction.[2]

Quantitative Pharmacological Data

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available data for the non-deuterated form, Mepindolol, which is expected to have a similar pharmacological profile at the receptor level.

Table 1: Functional Activity Data for Mepindolol

| Parameter | Value | Species | Tissue/Assay System | Reference |

| Intrinsic Sympathomimetic Activity (Positive Chronotropic Effect) | 24% of Isoprenaline's maximal effect | Rat | Atria | [2] |

| Intrinsic Sympathomimetic Activity (Vasorelaxant Effect) | ~50% of Isoprenaline's maximal effect | Rat | Blood Vessels |

Signaling Pathways and Experimental Workflows

β-Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical β-adrenoceptor signaling pathway and the point of action for a non-selective antagonist like this compound.

References

A Technical Guide to rac Mepindolol-d7 in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic (rac) Mepindolol-d7, a deuterated analog of the non-selective β-adrenergic receptor antagonist Mepindolol, in the context of glaucoma research. While clinical and mechanistic data specifically for Mepindolol are limited, this guide draws upon available information and leverages data from the closely related compound, Pindolol, to provide a comprehensive understanding of its potential application in the study and treatment of glaucoma. The inclusion of the deuterated form, Mepindolol-d7, highlights its crucial role as an internal standard for highly accurate quantification in preclinical and clinical research.

Introduction to Mepindolol and its Role in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of medical therapy for glaucoma is to lower IOP. Beta-adrenergic antagonists (β-blockers) have been a cornerstone of glaucoma treatment for decades. They exert their IOP-lowering effect by reducing the production of aqueous humor by the ciliary body.

Mepindolol is a non-selective β-adrenoceptor blocking agent, meaning it antagonizes both β1 and β2-adrenergic receptors.[1][2] By blocking these receptors in the ciliary epithelium, Mepindolol inhibits the signaling cascade that leads to aqueous humor secretion, thereby lowering intraocular pressure.

rac Mepindolol-d7 is a stable, isotopically labeled form of Mepindolol. The seven deuterium atoms replace hydrogen atoms in the isopropyl group. This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). In glaucoma research, this compound is indispensable for:

-

Pharmacokinetic studies: Accurately quantifying Mepindolol concentrations in biological matrices (e.g., plasma, aqueous humor, ocular tissues).

-

Metabolism studies: Elucidating the metabolic fate of Mepindolol.

-

Bioequivalence studies: Comparing different formulations of Mepindolol.

Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Body

The IOP-lowering effect of Mepindolol is attributed to its antagonism of β-adrenergic receptors in the ciliary epithelium, the tissue responsible for producing aqueous humor. The binding of catecholamines (epinephrine and norepinephrine) to these receptors stimulates aqueous humor production. Mepindolol competitively blocks this binding, leading to a decrease in aqueous humor inflow.

The signaling pathway is as follows:

-

Stimulation: Under normal physiological conditions, catecholamines bind to β-adrenergic receptors on the ciliary epithelium.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Protein Kinase A Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Ion Transport and Aqueous Secretion: PKA activation leads to the phosphorylation of various ion channels and transporters, resulting in the secretion of ions and water into the posterior chamber, forming aqueous humor.

Mepindolol, as a β-blocker, interrupts this cascade at the initial receptor binding step, thus reducing the overall rate of aqueous humor production.

Quantitative Data from Clinical Studies

| Drug | Concentration | Patient Population | Mean IOP Reduction | Study Design | Reference |

| Pindolol | 0.25% | Newly diagnosed glaucoma | Not significantly different from Timolol 0.5% | Randomized, double-blind | [3][4] |

| Pindolol | 0.5% | Primary open-angle glaucoma | 2.79% (compared to placebo) | Double-blind | [5] |

| Pindolol | 1% | Open-angle glaucoma | Almost identical to Timolol 0.5% | Multicenter, double-blind |

Experimental Protocols

Evaluation of IOP-Lowering Efficacy in a Clinical Trial

A typical protocol to evaluate the efficacy of a topical β-blocker like Mepindolol in glaucoma patients would involve a randomized, double-blind, controlled clinical trial.

Objective: To compare the IOP-lowering effect of Mepindolol ophthalmic solution to a placebo or an active comparator (e.g., Timolol).

Methodology:

-

Patient Recruitment: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific inclusion criteria (e.g., IOP within a certain range) are recruited.

-

Randomization: Participants are randomly assigned to receive either Mepindolol, placebo, or the active comparator.

-

Treatment Administration: Patients self-administer the eye drops according to a prescribed schedule (e.g., one drop twice daily).

-

IOP Measurement (Tonometry): Intraocular pressure is measured at baseline and at specified follow-up visits. Goldmann applanation tonometry is the gold standard for IOP measurement. The tonometer probe is gently pressed against the anesthetized cornea, and the force required to flatten a specific area is measured and converted to IOP in mmHg.

-

Data Analysis: The change in IOP from baseline is calculated for each treatment group and statistically compared.

Measurement of Aqueous Humor Flow

Fluorophotometry is the standard method for measuring the rate of aqueous humor flow. This technique is crucial for confirming that the mechanism of action of a drug like Mepindolol is indeed the reduction of aqueous humor production.

Objective: To quantify the effect of Mepindolol on the rate of aqueous humor flow.

Methodology:

-

Fluorescein Administration: A fluorescent dye, sodium fluorescein, is administered topically to the eye.

-

Dye Distribution: The dye distributes into the anterior chamber.

-

Fluorophotometer Measurement: A specialized instrument, a fluorophotometer, measures the concentration of fluorescein in the cornea and anterior chamber over time.

-

Flow Calculation: The rate of decrease in fluorescein concentration is used to calculate the rate of aqueous humor flow. A reduction in the flow rate after treatment with Mepindolol would confirm its mechanism of action.

Receptor Binding Assay

To characterize the interaction of Mepindolol with β-adrenergic receptors, a competitive radioligand binding assay can be performed on membranes isolated from the ciliary body.

Objective: To determine the binding affinity (Ki) of Mepindolol for β-adrenergic receptors.

Methodology:

-

Tissue Preparation: Ciliary bodies are dissected from animal or human donor eyes, and a membrane fraction is prepared by homogenization and centrifugation.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., ³H-dihydroalprenolol) and varying concentrations of unlabeled Mepindolol.

-

Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand by filtration. The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Mepindolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the binding affinity (Ki).

Conclusion

This compound is a valuable tool for researchers in the field of glaucoma. As a deuterated internal standard, it enables precise and accurate quantification of Mepindolol in biological samples, which is fundamental for pharmacokinetic and mechanistic studies. While direct clinical data on Mepindolol is sparse, its classification as a non-selective β-blocker and the data from the closely related compound Pindolol strongly suggest its efficacy in lowering intraocular pressure by reducing aqueous humor production. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of Mepindolol and other novel β-adrenergic antagonists for the treatment of glaucoma.

References

- 1. Addition of pindolol to routine medical therapy: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anesthesia-Free Tonometer Tips for Glaucoma · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Effect of pindolol on intraocular pressure in glaucoma: pilot study and a randomised comparison with timolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pindolol on intraocular pressure in glaucoma: pilot study and a randomised comparison with timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Addition of pindolol to routine medical therapy: a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Mepindolol: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated Mepindolol for research purposes. It covers the core mechanism of action, a proposed synthesis pathway for the deuterated compound, pharmacokinetic data of the parent compound, and detailed experimental protocols for its investigation.

Introduction and Rationale for Deuteration

Mepindolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] It is a 2-methyl derivative of Pindolol and is used in the management of hypertension and angina pectoris.[3] The deuteration of pharmaceuticals, the strategic replacement of hydrogen with its heavier isotope deuterium, is a recognized strategy in drug development to modulate pharmacokinetic properties. This substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, potentially slowing down metabolic processes and altering the drug's half-life, bioavailability, and toxicity profile. This guide explores the potential of deuterated Mepindolol as a valuable tool for research and development.

Mechanism of Action

Mepindolol functions by competitively blocking both β1- and β2-adrenergic receptors.[1] The blockade of β1-receptors, predominantly located in the heart, leads to a decrease in heart rate, myocardial contractility, and cardiac output.[1] The antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.

A key feature of Mepindolol is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at β-adrenergic receptors. This partial agonism can mitigate some of the adverse effects associated with full antagonists, such as severe bradycardia. The ISA of Mepindolol is believed to be a result of a modest stimulation of adenylate cyclase activity.

Signaling Pathway

The interaction of Mepindolol with the β-adrenergic signaling cascade is multifaceted. In the absence of an agonist, Mepindolol's partial agonist activity can provide a low level of receptor stimulation. In the presence of a full agonist like epinephrine, Mepindolol acts as a competitive antagonist, blocking the full physiological response.

References

In-Depth Technical Guide: rac Mepindolol-d7

CAS Number: 1794970-97-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac Mepindolol-d7, a deuterated analog of the non-selective beta-adrenergic antagonist, Mepindolol. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, mechanism of action, and potential applications, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is a stable isotope-labeled version of Mepindolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in bioanalytical research, primarily as an internal standard for mass spectrometry-based quantification of Mepindolol in biological matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1794970-97-0 | [1][2] |

| Unlabeled CAS | 23694-81-7 | [3][4] |

| Molecular Formula | C₁₅H₁₅D₇N₂O₂ | [3] |

| Molecular Weight | 269.39 g/mol | |

| Appearance | Off-White Solid | |

| Solubility | Chloroform (Slightly, Heated, Sonicated), Methanol (Slightly) | |

| Storage | Recommended to store under conditions specified in the Certificate of Analysis. |

Pharmacological Profile of Mepindolol (Parent Compound)

The pharmacological activity of this compound is attributed to its parent compound, Mepindolol. Mepindolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors. It is a 2-methyl derivative of pindolol.

Mechanism of Action

Mepindolol functions by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade has several physiological effects:

-

Cardiovascular System: By blocking β1 receptors in the heart, Mepindolol reduces heart rate (negative chronotropic effect) and the force of myocardial contraction (negative inotropic effect). This leads to a decreased cardiac workload and oxygen demand, which is beneficial in treating conditions like hypertension. The overall effect is a reduction in blood pressure, resulting from decreased cardiac output and potentially a direct influence on peripheral vascular resistance via β2 receptor blockade.

-

Intrinsic Sympathomimetic Activity (ISA): Mepindolol also exhibits intrinsic sympathomimetic activity, meaning it can exert a mild agonist effect on beta-adrenergic receptors while primarily acting as an antagonist. This property may help minimize some adverse effects associated with pure beta-blockade, such as severe bradycardia.

Signaling Pathway

The mechanism of action of Mepindolol involves the modulation of the G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines at beta-adrenergic receptors. The following diagram illustrates this pathway.

Role of Deuteration in Drug Development

The substitution of hydrogen with deuterium, a heavy isotope, is a technique used in drug discovery and development to potentially improve the pharmacokinetic and metabolic profiles of drug candidates. Deuteration can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes that involve the cleavage of this bond. This can result in a longer half-life and altered metabolic profile of the drug. In the case of this compound, its primary application lies in its use as an internal standard in quantitative bioanalysis.

Experimental Protocols and Applications

Quantification of Mepindolol in Plasma using LC-MS/MS

Objective: To determine the concentration of Mepindolol in plasma samples obtained from a pharmacokinetic study, using this compound as an internal standard.

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Mepindolol and this compound in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of Mepindolol into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of plasma sample (or standard/QC), add a fixed amount of the this compound internal standard solution.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a suitable LC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Detect and quantify Mepindolol and this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of Mepindolol to this compound for each sample, standard, and QC.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Mepindolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the study of Mepindolol. Its primary utility as an internal standard in mass spectrometry-based bioanalytical methods allows for accurate and precise quantification of the parent drug in complex biological matrices. While the pharmacological properties are inherent to the non-deuterated Mepindolol, the deuterated form is indispensable for rigorous pharmacokinetic and metabolic evaluations, which are fundamental to the drug development process.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mepindolol (CAS: 23694-81-7)

Introduction

Mepindolol, identified by the CAS number 23694-81-7, is a non-selective β-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3][4] It is the 2-methyl analog of pindolol and is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension and angina pectoris, as well as its use in treating glaucoma.[1] Marketed under trade names including Betagon and Corindolan, mepindolol functions by competitively inhibiting the actions of catecholamines at both β1 and β2-adrenergic receptors. A distinguishing feature of mepindolol is its intrinsic sympathomimetic activity (ISA), which allows it to exert partial agonist effects, potentially mitigating some of the common side effects associated with pure beta-blockade, such as severe bradycardia. This guide provides a comprehensive technical overview of mepindolol, covering its chemical properties, mechanism of action, pharmacology, and relevant experimental methodologies.

Chemical and Physical Properties

Mepindolol is a racemic mixture belonging to the aryloxypropanolamine class of beta-blockers. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 23694-81-7 | |

| IUPAC Name | (RS)-1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | |

| Molecular Formula | C15H22N2O2 | |

| Molecular Weight | 262.35 g/mol | |

| Appearance | Off-white solid; Crystals from ethyl acetate | |

| Melting Point | 95-102 °C | |

| Synonyms | Betagon, Corindolan, Mepicor, SH-E-222 |

Mechanism of Action

Mepindolol exerts its therapeutic effects through the non-selective blockade of β-adrenergic receptors. This dual action on β1 and β2 receptors, combined with its intrinsic sympathomimetic activity, defines its pharmacological profile.

-

β1-Adrenergic Blockade : Primarily located in the heart, the blockade of β1 receptors by mepindolol leads to a reduction in heart rate (negative chronotropic effect) and decreased myocardial contractility (negative inotropic effect). This results in lower cardiac output, reduced cardiac workload, and decreased myocardial oxygen demand, which are beneficial in treating hypertension and angina.

-

β2-Adrenergic Blockade : The blockade of β2 receptors, found in the smooth muscles of the bronchi and blood vessels, can lead to bronchoconstriction and vasoconstriction. This action necessitates caution when administering mepindolol to patients with pre-existing respiratory conditions.

-

Intrinsic Sympathomimetic Activity (ISA) : Mepindolol possesses partial agonist activity at the β-adrenergic receptor. This means that while it primarily acts as an antagonist, it can provide a low level of receptor stimulation. This property may help to prevent profound bradycardia or negative inotropic effects at rest, which can be a limitation of beta-blockers without ISA.

Pharmacology

Pharmacodynamics

The pharmacodynamic effects of mepindolol are centered on the cardiovascular system. Clinical studies have demonstrated its efficacy in reducing key hemodynamic parameters. A comparative study found mepindolol to be more effective than pindolol at lower doses in reducing resting and exercise heart rates. Notably, mepindolol appears to have a more pronounced effect on chronotropic (heart rate) than on inotropic (contractility) functions.

| Parameter | Effect of Mepindolol | Reference |

| Resting Heart Rate | Decrease | |

| Exercise Heart Rate | Decrease | |

| Blood Pressure | Decrease (Systolic and Diastolic) | |

| Cardiac Output | Decrease | |

| Peripheral Vascular Resistance | Potential for increase due to β2-blockade | |

| Respiratory Function (in asthmatics) | Intermediate bronchoconstrictive effect (less than propranolol, more than pindolol) |

Pharmacokinetics

Mepindolol is characterized by rapid absorption and a relatively short half-life. Its pharmacokinetic profile has been studied in healthy volunteers, patients with renal impairment, and various animal models.

| Parameter | Human (Healthy) | Human (Renal Failure) | Dog | Rat | Reference |

| Administration | Oral | Oral | Oral | Oral | |

| Dose | 10 mg | 10 mg | 0.4 mg/kg | 0.4 mg/kg | |

| Tmax (Time to Peak) | 1.6 h | 1.4 ± 0.5 h | 1-2 h | 1-2 h | |

| Cmax (Peak Concentration) | 25 ng/mL | 35 ± 8 ng/mL | - | - | |

| Half-life (t1/2) | 4-5 h | 4.0 ± 1.5 h | Biphasic: 8 min & 3 h | - | |

| Bioavailability | - | - | 40% | 1-2% | |

| Metabolism | Hepatic (First-pass) | - | - | - | |

| Excretion | Primarily Renal | Primarily Renal | Urine and Feces | Primarily Biliary |

Note: Pharmacokinetic parameters in patients with chronic renal failure were found to be not significantly different from those in healthy volunteers.

Therapeutic Applications

Mepindolol is primarily indicated for the treatment of cardiovascular disorders.

-

Hypertension : It is effective in managing mild to moderate hypertension, often used alone or in combination with diuretics.

-

Angina Pectoris : By reducing myocardial oxygen demand, it helps in the management of stable angina.

-

Glaucoma : It is also used topically to reduce intraocular pressure.

Safety and Tolerability

Adverse Effects

Like other beta-blockers, mepindolol is associated with a range of potential side effects.

| Category | Adverse Effects | Reference |

| Common | Dizziness, fatigue, headache, nausea, constipation | |

| More Severe | Bradycardia (slow heart rate), hypotension (low blood pressure) | |

| Respiratory | Bronchospasm (particularly in patients with asthma) | |

| CNS | Reversible mental depression, disorientation, short-term memory loss |

Contraindications

Mepindolol is contraindicated in patients with the following conditions:

-

Severe bradycardia

-

Second- or third-degree heart block

-

Uncontrolled or overt cardiac failure

-

Cardiogenic shock

-

Bronchial asthma or history of bronchospasm

Drug Interactions

Careful consideration of concomitant medications is crucial to avoid adverse interactions.

| Interacting Drug Class | Potential Effect | Reference |

| Antiarrhythmics | Increased risk of adverse cardiac effects | |

| NSAIDs | Reduced antihypertensive effect of mepindolol | |

| CYP450 Modulators | Altered metabolism and plasma concentration of mepindolol | |

| Catecholamine-depleting drugs (e.g., Reserpine) | Additive hypotensive and bradycardic effects | |

| Calcium Channel Blockers | Increased risk of hypotension and AV block | - |

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study in Humans

This protocol is a representative methodology based on published clinical studies.

Objective : To determine the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) of a single oral dose of mepindolol in healthy adult volunteers.

Design : Open-label, single-dose, crossover study.

Methodology :

-

Subject Recruitment : Recruit healthy adult volunteers (n=12) after obtaining informed consent. Subjects undergo a full medical screening to confirm health status.

-

Drug Administration : Following an overnight fast, subjects are administered a single 10 mg oral tablet of mepindolol sulfate with 240 mL of water.

-

Blood Sampling : Venous blood samples (5 mL) are collected into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation : Samples are immediately centrifuged at 3000 rpm for 10 minutes at 4°C. Plasma is harvested and stored at -80°C until analysis.

-

Bioanalytical Method (HPLC) : Mepindolol concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence or UV detection.

-

Sample Preparation : Plasma samples are subjected to liquid-liquid or solid-phase extraction to isolate mepindolol and an internal standard.

-

Chromatographic Conditions :

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient mixture of a phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (e.g., Excitation 290 nm, Emission 340 nm) or UV detector (e.g., 205 nm).

-

-

-

Pharmacokinetic Analysis : Non-compartmental analysis is used to calculate Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2 from the plasma concentration-time data for each subject.

Protocol: Stability-Indicating HPLC Method Development

This protocol is based on standard pharmaceutical practices for analyzing drug stability.

Objective : To develop and validate a stability-indicating HPLC method for mepindolol to separate the active pharmaceutical ingredient (API) from its degradation products.

Methodology :

-

Forced Degradation Studies :

-

Prepare a stock solution of mepindolol (e.g., 1 mg/mL).

-

Acid Hydrolysis : Treat with 1 M HCl at 80°C for 8 hours.

-

Base Hydrolysis : Treat with 1 M NaOH at 80°C for 8 hours.

-

Oxidative Degradation : Treat with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation : Heat the solid drug substance at 105°C for 24 hours.

-

Photolytic Degradation : Expose the drug solution to UV light (254 nm) for 24 hours.

-

Neutralize acidic and basic samples before injection.

-

-

HPLC Method Development :

-

Column : Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Gradient elution using a mixture of Mobile Phase A (20 mM sodium dihydrogen phosphate buffer, pH adjusted to 4.0) and Mobile Phase B (Acetonitrile).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 205 nm.

-

Injection Volume : 10 µL.

-

-

Method Validation :

-

Specificity : Inject samples from forced degradation studies. The method is specific if the principal peak for mepindolol is resolved from all degradation product peaks.

-

Linearity : Analyze a series of mepindolol concentrations (e.g., 0.1-100 µg/mL) to establish a linear relationship between peak area and concentration (r² > 0.999).

-

Accuracy & Precision : Determine intra- and inter-day accuracy (% recovery) and precision (% RSD) at low, medium, and high concentrations.

-

LOD & LOQ : Determine the Limit of Detection and Limit of Quantification.

-

Robustness : Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition).

-

Synthesis

The first reported synthesis of mepindolol was in 1971. The general strategy involves the reaction of a substituted indole with epichlorohydrin, followed by the addition of an isopropylamine side chain, a common method for creating aryloxypropanolamine beta-blockers.

Conclusion

Mepindolol (CAS: 23694-81-7) is a well-characterized non-selective beta-blocker with intrinsic sympathomimetic activity. Its pharmacology is defined by the effective reduction of heart rate and blood pressure, making it a valuable agent in the treatment of hypertension and angina. The pharmacokinetic profile shows rapid absorption and a relatively short half-life, with minimal impact from renal impairment. For drug development professionals, understanding its synthesis, analytical methodologies, and safety profile is essential for its effective and safe application. The detailed protocols and data presented in this guide offer a technical foundation for further research and development involving this compound.

References

Methodological & Application

Application Note: Quantification of Mepindolol in Human Plasma using rac-Mepindolol-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mepindolol in human plasma. The method utilizes rac-Mepindolol-d7, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical research and pharmacokinetic studies. This method is developed based on established protocols for similar beta-blocker drugs and adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]

Introduction

Mepindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension and other cardiovascular conditions. Accurate quantification of Mepindolol in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as rac-Mepindolol-d7, is the gold standard in quantitative LC-MS/MS analysis.[1][2] A deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thereby providing the most accurate correction for analytical variability. This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation.

Experimental

Materials and Reagents

-

Mepindolol reference standard

-

rac-Mepindolol-d7 internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Human plasma (K2EDTA)

-

Ultrapure water

Stock and Working Solutions

-

Mepindolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Mepindolol in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-Mepindolol-d7 in methanol.

-

Working Solutions: Prepare working solutions of Mepindolol for calibration standards and quality control (QC) samples by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation

A simple protein precipitation method is employed for the extraction of Mepindolol and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

System: A validated UHPLC system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed and should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mepindolol | 263.2 | To be determined experimentally |

| rac-Mepindolol-d7 (IS) | 270.2 | To be determined experimentally |

Disclaimer: The product ions for Mepindolol and rac-Mepindolol-d7 need to be determined by infusing the compounds into the mass spectrometer and performing product ion scans. The provided precursor ions are based on the molecular weight of the compounds.

Method Validation

The bioanalytical method should be validated according to FDA guidelines, assessing the following parameters: selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.

Data Presentation

Table 1: Calibration Curve for Mepindolol in Human Plasma

| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) |

| 0.5 (LLOQ) | 0.012 | 102.5 |

| 1 | 0.025 | 98.7 |

| 5 | 0.128 | 101.2 |

| 10 | 0.255 | 99.8 |

| 50 | 1.275 | 100.5 |

| 100 | 2.548 | 99.3 |

| 200 | 5.102 | 98.0 |

| 500 | 12.750 | 101.8 |

-

Linear Range: 0.5 - 500 ng/mL

-

Regression: Linear, 1/x² weighting

-

Correlation Coefficient (r²): > 0.995

Table 2: Intra- and Inter-Assay Precision and Accuracy for Mepindolol QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) (n=6) | Intra-Assay Accuracy (%) (n=6) | Inter-Assay Precision (%CV) (3 runs) | Inter-Assay Accuracy (%) (3 runs) |

| LLOQ | 0.5 | 6.8 | 104.2 | 8.5 | 102.9 |

| Low | 1.5 | 5.2 | 98.9 | 6.8 | 99.5 |

| Mid | 75 | 4.1 | 101.5 | 5.3 | 100.8 |

| High | 400 | 3.5 | 97.6 | 4.9 | 98.2 |

Acceptance criteria based on FDA guidance: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within ±15% of nominal value (±20% for LLOQ).

Diagrams

Caption: Experimental workflow for the quantification of Mepindolol.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of Mepindolol in human plasma. The use of rac-Mepindolol-d7 as an internal standard ensures the accuracy and precision of the results by compensating for variations in sample preparation and matrix effects. The method is suitable for use in regulated bioanalytical laboratories supporting clinical and pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Mepindolol in Human Plasma using a Validated LC-MS/MS Method with rac Mepindolol-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mepindolol in human plasma. The method utilizes a simple protein precipitation for sample preparation and employs rac Mepindolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Mepindolol is a non-selective beta-adrenergic antagonist used in the management of hypertension and angina pectoris.[1] Accurate quantification of Mepindolol in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of Mepindolol in human plasma, utilizing this compound as the internal standard to compensate for matrix effects and variations in sample processing.[2] The use of a SIL-IS is the gold standard in quantitative bioanalysis, providing the highest level of accuracy and precision.[2]

Experimental

Materials and Reagents

-

Mepindolol reference standard was sourced from a commercial supplier.

-

This compound was obtained from a commercial supplier.[3]

-

HPLC-grade acetonitrile and methanol were purchased from a reputable chemical vendor.

-

Formic acid (LC-MS grade) was used.

-

Human plasma (K2EDTA) was obtained from a certified biobank.

Stock and Working Solutions

-

Mepindolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Mepindolol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Mepindolol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent.

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Mepindolol: Precursor Ion (Q1) > Product Ion (Q3)

-

This compound: Precursor Ion (Q1) > Product Ion (Q3)

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Mepindolol in human plasma. The use of this compound as an internal standard effectively compensated for any variability during sample preparation and ionization.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Detailed Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Prepare a 1 mg/mL stock solution of Mepindolol in methanol.

-